![molecular formula C19H16O4 B6338998 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid CAS No. 1171921-88-2](/img/structure/B6338998.png)
2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid
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Description
2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid (MNB) is a naturally occurring compound found in the essential oils of many plants and is a member of the phenylpropanoid family. It is a white crystalline solid with a molecular weight of 254.3 g/mol and a melting point of 100.4°C. MNB is a versatile compound that has been used in various scientific research applications, such as its ability to increase the solubility of drugs, its antioxidant properties, and its mechanism of action.
Scientific Research Applications
Sensitized Emission in Luminescent Lanthanide Complexes
A study by Kim et al. (2006) explored the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their europium (Eu(III))-cored complexes, demonstrating an effective energy-transfer pathway in luminescent lanthanide complexes. The research revealed that the intramolecular charge transfer (ICT) state plays a crucial role in the energy transfer from the ligand to the Eu(III) ion, highlighting the potential of these complexes in the development of advanced luminescent materials. This investigation provides insight into the applications of similar compounds, like 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid, in the field of luminescence and materials science Kim, Baek, & Kim, 2006.
Stimuli-Responsive Materials for Information Security
Qi et al. (2020) synthesized acylhydrazone derivatives containing a naphthyl group, which exhibited photo-responsive behavior due to photo-induced trans-cis isomerizations. The study found that films of these materials could show reversible fluorescence on/off switching properties when exposed to certain vapors, suggesting their potential use in information security protection as security inks. This research points to the potential utility of structurally related compounds, such as 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid, in creating novel materials for secure data encryption and anti-counterfeiting technologies Qi et al., 2020.
Novel Synthetic Routes and Chemical Reactions
Research by Collins, Fallon, and Skene (1994) on the synthesis of specific naphthalene derivatives highlighted innovative synthetic pathways and chemical reactions that could be applicable to similar compounds like 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid. These synthetic strategies could be valuable in the development of new pharmaceuticals, agrochemicals, or organic materials by offering novel approaches to molecular construction and functionalization Collins, Fallon, & Skene, 1994.
Metal Complexes with Naphthalene-Based Ligands
Lazou, Perontsis, and Psomas (2023) reviewed the coordination compounds of various naphthalene-based acetic acids, including their structural features, spectroscopic properties, and biological activities. This comprehensive overview suggests that derivatives like 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid could serve as ligands in metal complexes, potentially leading to materials with novel physicochemical properties or biological activities Lazou, Perontsis, & Psomas, 2023.
properties
IUPAC Name |
2-methoxy-6-(naphthalen-1-yloxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-22-17-11-5-8-14(18(17)19(20)21)12-23-16-10-4-7-13-6-2-3-9-15(13)16/h2-11H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDUVEOOJCHRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)COC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid |
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